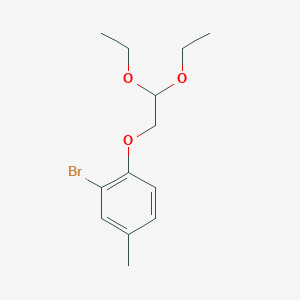

2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene

Description

2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene (CAS: N/A; Ref: 54-OR110556) is an aromatic compound featuring a bromine atom at the 2-position, a diethoxyethoxy group at the 1-position, and a methyl group at the 4-position of the benzene ring . This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of benzofuran derivatives via O-alkylation and cyclization reactions . Its diethoxyethoxy group acts as a protective moiety, enabling controlled deprotection during multi-step syntheses .

Properties

IUPAC Name |

2-bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO3/c1-4-15-13(16-5-2)9-17-12-7-6-10(3)8-11(12)14/h6-8,13H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIJPTZAEITBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=C(C=C(C=C1)C)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene typically involves the bromination of 1-(2,2-diethoxyethoxy)-4-methylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include 1-(2,2-diethoxyethoxy)-4-methylphenol, 1-(2,2-diethoxyethoxy)-4-methylbenzylamine, etc.

Oxidation Reactions: Products include 1-(2,2-diethoxyethoxy)-4-methylbenzaldehyde and 1-(2,2-diethoxyethoxy)-4-methylbenzoic acid.

Reduction Reactions: The major product is 1-(2,2-diethoxyethoxy)-4-methylbenzene.

Scientific Research Applications

2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of biologically active compounds that can be used in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer activities.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins, due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene depends on the specific application and the target molecule it interacts with. In general, the bromine atom can participate in electrophilic aromatic substitution reactions, while the 2,2-diethoxyethoxy group can undergo hydrolysis or other transformations. The methyl group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

2-Bromo-1-(2-bromoethoxy)-4-methylbenzene

Structure: Replaces the diethoxyethoxy group with a bromoethoxy group. Synthesis: Prepared via alkylation of 2-bromo-4-methylphenol with 1,2-dibromoethane, yielding a colorless oil (84% purity after column chromatography with Hex/EtOAc 9:1) . Key Differences:

4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene

Structure : Features a methoxyethoxy group at the 2-position and bromine at the 4-position.

Properties : CAS 1291487-18-7; 100% purity .

Key Differences :

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Structure : Substitutes the methyl group with fluorine at the 4-position.

Synthesis : Used in cyclization reactions to form fluorinated benzofurans .

Key Differences :

Biological Activity

2-Bromo-1-(2,2-diethoxyethoxy)-4-methylbenzene, with the molecular formula C13H19BrO3 and a molar mass of 303.19 g/mol, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, toxicity, and mechanisms of action.

- Molecular Formula : C13H19BrO3

- Molar Mass : 303.19 g/mol

- CAS Number : 204452-94-8

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, although specific data on the spectrum of activity is limited.

- CYP450 Enzyme Interaction : The compound is noted to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it acts as a substrate for CYP1A2, indicating potential implications in drug-drug interactions and metabolic pathways .

- BBB Permeability : The compound is reported to be permeant to the blood-brain barrier (BBB), suggesting potential neuropharmacological applications .

Toxicity Studies

Toxicological evaluations are essential for understanding the safety profile of this compound. Current data indicate:

- Acute Toxicity : Limited acute toxicity data are available; however, compounds with similar structures often exhibit moderate toxicity profiles.

- Chronic Exposure Effects : Long-term exposure studies are lacking but are critical for determining the compound's safety in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Case Study 2: CYP450 Interaction

In vitro studies assessed the interaction of this compound with human liver microsomes. The compound was found to inhibit CYP1A2 activity by approximately 30%, suggesting a potential for drug interactions that could affect the metabolism of co-administered drugs.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.